molecular formula C17H15BrN4O4 B11547932 N-(3-bromophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11547932
M. Wt: 419.2 g/mol
InChI Key: CXJIFOZAALXNCU-YBFXNURJSA-N
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Description

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Amidation Reaction: The hydrazone intermediate is then reacted with 3-bromophenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-3-(5-(4-BROMOPHENYL)-2-FURYL)PROPANAMIDE
  • N-(3-BROMOPHENYL)-3-(2-CHLORO-3-METHOXYPHENYL)PROPANAMIDE

Uniqueness

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both bromine and nitro functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrN4O4/c18-13-4-2-5-14(10-13)20-16(23)7-8-17(24)21-19-11-12-3-1-6-15(9-12)22(25)26/h1-6,9-11H,7-8H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

CXJIFOZAALXNCU-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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